バトクプロインジスルホン酸二ナトリウム塩水和物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

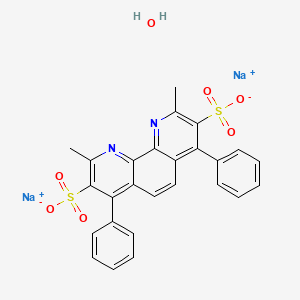

Bathocuproinedisulfonic acid disodium salt hydrate, also known as BCDS, is a stable Cu+ chelator . It has been used in various applications such as a chelator in electron spin resonance spin trapping technique to study free radical generation in rats with acute sodium formate poisoning . It has also been used as a reagent for the determination of Cu and Cu-protein complexes .

Molecular Structure Analysis

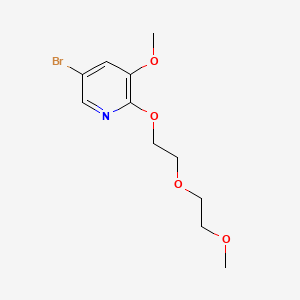

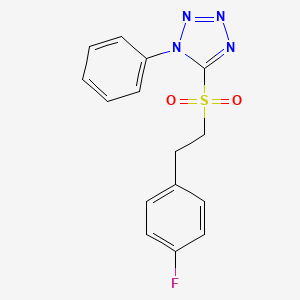

The molecular structure of Bathocuproinedisulfonic acid disodium salt hydrate is represented by the empirical formula C26H18N2Na2O6S2 . The molecular weight of the compound is 564.54 g/mol .Chemical Reactions Analysis

Bathocuproinedisulfonic acid disodium salt hydrate has been used in electron spin resonance spin trapping technique to study free radical generation . It has also been used as a reagent for the determination of Cu and Cu-protein complexes .Physical And Chemical Properties Analysis

Bathocuproinedisulfonic acid disodium salt hydrate is a white to beige powder . It has a melting point of 300 °C .科学的研究の応用

重金属銅イオンの検出

バトクプロインジスルホン酸二ナトリウム塩水和物(BCS)は、重金属銅イオンの迅速検出のための新しい方法で使用されてきた . この方法は、どちらも経済的で時間効率の高い比色紙ストリップと最適化されたスペクトル法に基づいています。 銅紙ストリップテストの検出限界は、直接目視観察で0.5 mg/Lであり、検出時間は1分未満でした .

食品および環境の監視

この化合物は、食品や環境の現場での迅速かつ費用対効果の高い銅モニタリングに使用されてきた . 最適化されたスペクトル法によるブドウ、モモ、リンゴ、ホウレンソウ、キャベツの検出結果は、それぞれ0.91 μg/g、0.87 μg/g、0.19 μg/g、1.37 μg/g、0.39 μg/gでした .

生物試料中の銅と鉄の定量

バトクプロインジスルホン酸二ナトリウム塩水和物は、生物試料中の銅と鉄の定量に使用される . このアプリケーションは、生化学や分子生物学の分野で特に重要です。

シロイヌナズナ幼苗における特異的なアッセイのための銅キレート剤

この化合物は、シロイヌナズナ幼苗における特異的なアッセイのための銅キレート剤として使用されてきた . このアプリケーションは、植物生物学研究で特に役立ちます。

細胞におけるスーパーオキシドジスムターゼアッセイの阻害剤

バトクプロインジスルホン酸二ナトリウム塩水和物は、細胞におけるスーパーオキシドジスムターゼアッセイのための電子鎖関連フリーラジカル産生阻害剤として使用されてきた . このアプリケーションは、細胞生物学および酸化ストレス研究の分野で特に重要です。

ラットにおけるフリーラジカル生成の研究

この化合物は、急性ギ酸ナトリウム中毒を患ったラットにおけるフリーラジカル生成を研究するために、電子スピン共鳴スピントラッピング法でキレート剤として使用された .

作用機序

Target of Action

Bathocuproinedisulfonic acid disodium salt hydrate, also known as disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate hydrate, primarily targets copper ions (Cu+) . Copper ions play a crucial role in various biological processes, including cellular respiration, antioxidant defense, neurotransmitter biosynthesis, and connective tissue strength .

Mode of Action

This compound acts as a stable Cu+ chelator . Chelation involves the formation of multiple bonds between a molecule (the chelator) and a metal ion (in this case, Cu+). In doing so, it effectively sequesters the copper ions, preventing them from participating in their typical biological activities .

Biochemical Pathways

By chelating copper ions, bathocuproinedisulfonic acid disodium salt hydrate can impact various biochemical pathways where copper is a key player. For instance, it can inhibit the activity of certain enzymes that require copper ions for their function . It has also been used as an electron chain-associated free radical production inhibitor for superoxide dismutase assay in cells .

Result of Action

The molecular and cellular effects of bathocuproinedisulfonic acid disodium salt hydrate’s action primarily stem from its ability to chelate copper ions. By sequestering these ions, it can inhibit the function of copper-dependent enzymes and proteins, potentially leading to various downstream effects depending on the specific biological context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of bathocuproinedisulfonic acid disodium salt hydrate. For instance, the presence and concentration of copper ions in the environment would directly affect its ability to act as a chelator. Moreover, factors such as pH and temperature could potentially influence its stability and effectiveness .

Safety and Hazards

生化学分析

Biochemical Properties

Bathocuproinedisulfonic acid disodium salt hydrate plays a significant role in biochemical reactions. It acts as a chelator in electron spin resonance spin trapping technique to study free radical generation . It is also used as a reagent for the determination of Cu and Cu-protein complexes .

Cellular Effects

Bathocuproinedisulfonic acid disodium salt hydrate has been found to have effects on various types of cells and cellular processes. It is an extracellular copper chelator . It inhibits the HIV-1 wild type protease as well as a mutant HIV-1 protease lacking cysteine .

Molecular Mechanism

The molecular mechanism of action of Bathocuproinedisulfonic acid disodium salt hydrate involves its ability to chelate Cu+ ions. This chelation ability allows it to inhibit the activity of certain enzymes, such as the HIV-1 wild type protease .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bathocuproinedisulfonic acid disodium salt hydrate can change over time. It has been used to study free radical generation in rats with acute sodium formate poisoning .

特性

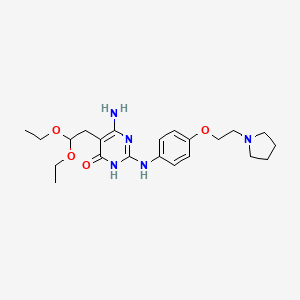

| { "Design of the Synthesis Pathway": "The synthesis pathway of Bathocuproinedisulfonic acid disodium salt hydrate involves the reaction of Bathocuproine disulfonic acid with sodium hydroxide and disodium salt hydrate.", "Starting Materials": [ "Bathocuproine disulfonic acid", "Sodium hydroxide", "Disodium salt hydrate" ], "Reaction": [ "In a round-bottom flask, Bathocuproine disulfonic acid is dissolved in water.", "Sodium hydroxide is added to the solution to adjust the pH to 8-9.", "Disodium salt hydrate is added to the solution and stirred for several hours at room temperature.", "The resulting precipitate is filtered, washed with water, and dried under vacuum to obtain Bathocuproinedisulfonic acid disodium salt hydrate." ] } | |

CAS番号 |

1257642-74-2 |

分子式 |

C26H22N2NaO7S2 |

分子量 |

561.6 g/mol |

IUPAC名 |

disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate;hydrate |

InChI |

InChI=1S/C26H20N2O6S2.Na.H2O/c1-15-25(35(29,30)31)21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)26(36(32,33)34)16(2)28-24(20)23(19)27-15;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;1H2 |

InChIキー |

ZTVOHAIVPLYHEY-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)[O-].O.[Na+].[Na+] |

正規SMILES |

CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)O)C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)O.O.[Na] |

製品の起源 |

United States |

Q & A

Q1: How does Bathocuproinedisulfonic acid disodium salt hydrate contribute to the functionality of the Cu-T1 sensor?

A1: Bathocuproinedisulfonic acid disodium salt hydrate (BCS) plays a crucial role in the Cu-T1 sensor by selectively binding to Copper(I) ions. [] This interaction forms a stable Cu(I)-BCS complex in aqueous solutions. The formation of this complex significantly alters the longitudinal relaxation time (T1) of water protons compared to a solution containing free Copper(II) ions. This difference in T1 values serves as the measurable signal in the Cu-T1 sensor. Essentially, BCS enables the detection of redox reactions involving Copper(II) and Copper(I) by creating a distinct and measurable change in the magnetic environment. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B594594.png)

![6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B594601.png)